molecular formula C6H8N4O B13845186 4,5-Diaminopyridine-3-carboxamide

4,5-Diaminopyridine-3-carboxamide

Katalognummer: B13845186
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: AKJWTSXLOIMLBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diaminopyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O It is a derivative of pyridine, featuring two amino groups at positions 4 and 5, and a carboxamide group at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminopyridine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,3-dichloropyridine.

    Amination: The dichloropyridine undergoes nucleophilic substitution with ammonia or an amine to introduce amino groups at positions 4 and 5.

    Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxamide group at position 3.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diaminopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4,5-Diaminopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,5-Diaminopyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s amino and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Diaminopyridine: Similar structure but lacks the carboxamide group.

    4,5-Diaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    3,4-Diaminopyridine: Amino groups are at different positions.

Uniqueness

4,5-Diaminopyridine-3-carboxamide is unique due to the presence of both amino groups and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

4,5-diaminopyridine-3-carboxamide

InChI

InChI=1S/C6H8N4O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,7H2,(H2,8,10)(H2,9,11)

InChI-Schlüssel

AKJWTSXLOIMLBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)N)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.